molecular formula C9H15BN4O2 B14845571 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid

5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid

Cat. No.: B14845571
M. Wt: 222.05 g/mol
InChI Key: WNVKRDRUIAPCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrazine ring substituted with a boronic acid group and a methylpiperazine moiety, making it a versatile building block for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 4-methylpiperazine with pyrazine-2-boronic acid under controlled conditions. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
  • 5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid

Comparison: While these compounds share structural similarities with 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid, they differ in their electronic and steric properties, which can influence their reactivity and applications. For instance, the presence of different substituents on the pyrazine or pyridine ring can alter the compound’s ability to participate in specific chemical reactions, making each compound unique in its own right .

Properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)pyrazin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-7-11-8(6-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVKRDRUIAPCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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